molecular formula C11H10N2O2S B8515841 5-methyl-6-(3-formyl-4-pyridinyl)-2H-1,4-thiazin-3(4H)-one

5-methyl-6-(3-formyl-4-pyridinyl)-2H-1,4-thiazin-3(4H)-one

Cat. No.: B8515841
M. Wt: 234.28 g/mol
InChI Key: FUYYIXVSHOLRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-6-(3-formyl-4-pyridinyl)-2H-1,4-thiazin-3(4H)-one is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

4-(3-methyl-5-oxo-4H-1,4-thiazin-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H10N2O2S/c1-7-11(16-6-10(15)13-7)9-2-3-12-4-8(9)5-14/h2-5H,6H2,1H3,(H,13,15)

InChI Key

FUYYIXVSHOLRSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SCC(=O)N1)C2=C(C=NC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-formyl-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one (0.5 g) and sulfur (2.5 g) was stirred at 160° C. for 3 hours. After cooling, the solid was ground and was extracted with methanol using Soxhlet extractor. Methanol was removed under reduced pressure. The residue was extracted with 40 ml of 2N hydrochloric acid. The insoluble matter was removed by filtration and the filtrate was washed with ether and the water phase was adjusted to pH 7.5 by 2N aqueous sodium hydroxide. The resulting precipitates were extracted with chloroform and were dried. Chloroform was removed under reduced pressure and the residue was purified by the preparative thin layer chromatography [TLC silica gel plate 60F254 (supplied by Merck & Co. Inc., U.S.A.), 20×20 cm, thickness 1 mm, chloroform-methanol=40:1] to give the titled compound (0.03 g, yield 10.6%) as pale yellow crystals.
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-formyl-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
10.6%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.